Bismin

Description

Contextualization of Bismin as a Group 15 Heterobenzene

As a Group 15 heterobenzene, this compound (C₅H₅Bi) features a six-membered ring containing five carbon atoms and one bismuth atom. This structural motif places it in direct comparison with benzene (B151609) and the other pnictogen analogs. While benzene is the archetypal aromatic system, the introduction of a heteroatom, particularly a heavier pnictogen, perturbs the electronic structure and can lead to distinct chemical behavior. This compound stands at the extreme end of this series, where the large size and unique electronic properties of bismuth significantly influence the characteristics of the heterocyclic ring. wikipedia.orgwikipedia.org

Significance of Heavier Pnictogen Analogs in Heterocyclic Chemistry

The significance of studying heavier pnictogen analogs like this compound lies in understanding the fundamental principles of bonding and aromaticity involving elements beyond the second row of the periodic table. These compounds challenge traditional notions of aromaticity and provide insights into the capabilities of heavier elements to participate in π-conjugated systems. researchgate.netresearchgate.net Their unique electronic and structural properties offer potential for novel applications in various fields, including catalysis, materials science, and electronics. upce.czsciencedaily.comresearchgate.netbeilstein-institut.de The "heavy atom effect" associated with elements like bismuth can also lead to interesting photophysical properties. researchgate.net

Historical Development of Research on this compound and Related Systems

The exploration of Group 15 heterobenzenes began with the synthesis of phosphinine derivatives. Gottfried Märkl is credited with synthesizing the first phosphinine, 2,4,6-triphenylphosphabenzene, in 1966. wikipedia.org The parent phosphinine was later reported by Arthur J. Ashe III in 1971. wikipedia.org Ashe also played a key role in the study and stabilization of the heavier analogs, including stibabenzene and bismabenzene derivatives. wikipedia.org Early research focused on the synthesis and characterization of these increasingly reactive species, with the parent this compound proving to be particularly challenging to isolate due to its propensity to undergo dimerization reactions. wikipedia.org The synthesis of stable, substituted this compound derivatives marked a significant step forward in allowing for more detailed studies of this elusive heterocycle. wikipedia.org

Current Research Landscape and Future Directions for this compound Chemistry

Current research in this compound chemistry continues to focus on developing synthetic routes to access both the parent compound and a wider range of stable derivatives. The synthesis of stable this compound derivatives, often through the use of bulky substituents, has opened avenues for investigating their intrinsic properties and reactivity. wikipedia.org Theoretical studies employing computational methods are crucial in understanding the electronic structure, aromaticity, and reaction mechanisms of this compound and its derivatives, complementing experimental findings. researchgate.netresearchgate.net

Future directions in this compound chemistry are likely to explore its potential in diverse applications. Given the unique properties imparted by the bismuth atom, this compound and its derivatives are being investigated for their potential in materials with tailored electronic or optical properties. sciencedaily.comresearchgate.net Their reactivity patterns, which differ from lighter heterocycles, may also lead to their use as ligands in coordination chemistry or as building blocks in the synthesis of more complex organobismuth compounds with potential applications in catalysis. upce.czresearchgate.net Continued advancements in synthetic methodologies and computational chemistry will be key to unlocking the full potential of this compound and other heavier pnictogen heterocycles. beilstein-institut.de

Comparative Data for Group 15 Heterobenzenes (C₅H₅E)

While isolating and characterizing the parent this compound has been challenging due to its reactivity, comparative studies with its lighter analogs provide valuable insights. The properties within the series change significantly as the pnictogen element becomes heavier.

| Compound | Formula | Heteroatom (E) | PubChem CID | Molar Mass ( g/mol ) | Note on Stability (Parent Compound) |

| Pyridine (B92270) | C₅H₅N | N | 1049 | 79.102 | Stable liquid. wikipedia.org |

| Phosphinine | C₅H₅P | P | 123046 | 96.069 | Air-sensitive liquid, stable under air-free conditions. wikipedia.org |

| Arsabenzene | C₅H₅As | As | 136132 | 140.017 | Air-sensitive liquid/gas, decomposes on heating. wikipedia.org |

| Stibabenzene | C₅H₅Sb | Sb | 136137 | 186.855 | Highly labile, can be isolated. wikipedia.org |

| This compound | C₅H₅Bi | Bi | 136133 | 274.075 | Highly reactive, not isolated as parent, stable derivatives exist. wikipedia.org |

Note: Stability refers to the parent compound. Substituted derivatives can exhibit significantly different stabilities.

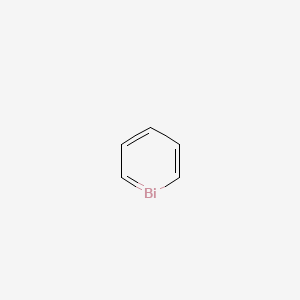

Structure

2D Structure

Properties

CAS No. |

289-52-1 |

|---|---|

Molecular Formula |

C5H5Bi |

Molecular Weight |

274.07 g/mol |

IUPAC Name |

bismine |

InChI |

InChI=1S/C5H5.Bi/c1-3-5-4-2;/h1-5H; |

InChI Key |

GJRMOTCKEJLSNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[Bi]C=C1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Bismin

Electronic Structure Elucidation of Bismin

Computational chemistry provides powerful tools to investigate the electronic structure of molecules like this compound, offering insights into bonding, stability, and reactivity. Various theoretical approaches, ranging from highly accurate ab initio methods to more approximate semiempirical techniques, have been applied to understand the electronic configurations within the this compound ring system.

Ab Initio Approaches to this compound Electronic Configurations

Ab initio methods, derived directly from first principles without empirical parameters, are employed to solve the electronic Schrödinger equation for a molecular system nih.govresearchgate.net. While computationally more demanding, these methods can provide a rigorous description of the electronic structure. Studies on Group 15 heterobenzenes, including this compound, have utilized ab initio calculations to determine molecular geometries, electronic wave functions, and related properties researchgate.net. These calculations contribute to understanding the distribution of electrons within the this compound ring and the nature of the bonding between the bismuth atom and the carbon framework. Although specific detailed findings solely focused on this compound's electronic configurations via ab initio methods in isolation are less commonly highlighted compared to comparative studies within the pnictabenzene series, the application of these methods is fundamental to establishing a baseline understanding of its electronic behavior researchgate.netresearchgate.net.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) is a widely used computational method that approximates the electronic structure based on the electron density nih.govresearchgate.net. DFT offers a balance between computational cost and accuracy, making it particularly useful for studying molecules of moderate size like this compound. Numerous computational studies on this compound and the related pnictabenzenes have heavily relied on DFT calculations datapdf.comresearchgate.netresearchgate.net. These studies have investigated various aspects of this compound's electronic structure, including molecular geometries, energies, and electronic properties such as atomic charges and frontier molecular orbitals (HOMO-LUMO gap) researchgate.net. DFT calculations have been instrumental in providing optimized structures for this compound, which are crucial for subsequent analyses like aromaticity assessment researchgate.net.

DFT studies have calculated properties like heats of formation for the series of Group 15 heterobenzenes, including this compound. For instance, calculated heats of formation for the series are reported as: pyridine (B92270) +133 kJ/mol, phosphorin (B1216959) +181 kJ/mol, arsenin +231 kJ/mol, antimonin +329 kJ/mol, and this compound +468 kJ/mol researchgate.netresearchgate.net. These values, derived from DFT, indicate a trend in stability across the series.

Semiempirical Methodologies in this compound Studies

Semiempirical methods utilize parameters derived from experimental data or higher-level ab initio calculations to simplify the computation of electronic structure numberanalytics.comepfl.ch. These methods are significantly faster than ab initio or DFT approaches, allowing for the study of larger systems or more extensive conformational sampling. While less accurate than high-level ab initio or DFT, semiempirical methods can still provide valuable qualitative or semi-quantitative insights into electronic structure and properties, particularly when parameterized appropriately for the elements involved numberanalytics.com. Although specific detailed applications of semiempirical methods solely focused on this compound's electronic configurations are not as prominently featured in the search results as DFT or ab initio in combined studies, these methods are part of the broader computational toolkit available for investigating the electronic properties of organic and organometallic compounds nih.govresearchgate.netepfl.ch. Their application to this compound would typically involve assessing electronic distributions and molecular orbitals with reduced computational expense.

Aromaticity Assessment in this compound Systems

Aromaticity is a key concept in chemistry, describing the enhanced stability and unique electronic properties of cyclic, planar molecules with delocalized pi electrons. For heterocycles like this compound, assessing the degree of aromaticity is crucial for understanding their behavior. Computational methods provide several criteria to evaluate aromaticity, including magnetic and geometric indices researchgate.netnih.gov.

Nucleus Independent Chemical Shift (NICS) Analysis for this compound Aromaticity

The Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for evaluating aromaticity nih.govwikipedia.org. It is calculated as the negative of the isotropic magnetic shielding value at a specific point in space, often the ring center (NICS(0)) or displaced from the ring center (e.g., NICS(1) at 1 Å above the ring plane) nih.gov. Negative NICS values are typically indicative of aromaticity (diamagnetic ring current), while positive values suggest antiaromaticity (paramagnetic ring current), and values near zero indicate non-aromaticity .

Computational studies employing DFT have calculated NICS values for this compound as part of the Group 15 heterobenzene series datapdf.comresearchgate.netresearchgate.net. These studies have used NICS values to assess the presence and degree of aromaticity in this compound. Some research suggests that, based on NICS values, the entire series from pyridine to this compound appears to be aromatic, possibly to a roughly equal degree, although there are contrasting findings when considering other aromaticity criteria like aromatic stabilization energy researchgate.net. It has also been noted that oxidized or sulfurized forms of this compound (this compound oxide and this compound sulfide) are predicted to be nonplanar and nonaromatic according to NICS analysis datapdf.comresearchgate.netresearchgate.net.

Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculations for this compound

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify aromaticity nih.gov. It is calculated based on the deviations of bond lengths within the ring from their optimal values for an aromatic system nih.gov. A HOMA value of 1 indicates a perfectly aromatic system (like benzene), values between 0 and 1 suggest partial aromaticity, and values close to or below 0 indicate non-aromaticity or antiaromaticity .

Energetic Criteria for this compound Aromatic Stabilization (e.g., Hydrogenation Energies)

Energetic criteria, such as hydrogenation energies and aromatic stabilization energies (ASE), are used to assess the thermodynamic stability associated with aromaticity. Aromatic compounds are significantly more stable than their non-aromatic counterparts, and this stability can be quantified by comparing their heats of hydrogenation to hypothetical non-aromatic reference structures. msu.edu, libretexts.org, libretexts.org For instance, the resonance energy of benzene (B151609), based on heats of hydrogenation, indicates significant stabilization. msu.edu, nih.gov

In the context of Group 15 heterobenzenes, including this compound, computational studies have calculated heats of formation and hydrogenation energies to evaluate their aromatic stabilization. researchgate.net, nih.gov While experimental heats of hydrogenation can provide insights into stabilization energy, computational methods offer a way to assess these properties for less readily synthesized or characterized compounds like this compound. researchgate.net, nih.gov, nih.gov

Calculated heats of formation for the series of Group 15 heterocycles show a trend from pyridine to this compound. researchgate.net, nih.gov

| Compound | Calculated Heat of Formation (kJ/mol) |

| Pyridine | +133 |

| Phosphorin | +181 |

| Arsenin | +231 |

| Antimonin | +329 |

| This compound | +468 |

Based on hydrogenation energies, along with other criteria, the entire series from pyridine to this compound appears to be aromatic to a roughly equal degree in some theoretical studies. researchgate.net, nih.gov, researchgate.net However, it is noted that this compound oxide and this compound sulfide (B99878) are nonplanar and considered nonaromatic based on NICS criteria. researchgate.net, nih.gov, researchgate.net

Magnetically Induced Ring Current Studies in this compound

Magnetically induced ring currents are a key indicator of aromaticity. Aromatic compounds exhibit a diatropic ring current when subjected to an external magnetic field, which is associated with the delocalization of electrons within the ring. rsc.org, psu.edu This ring current opposes the external field in the center of the ring, resulting in shielding effects that can be probed computationally using methods like Nucleus-Independent Chemical Shift (NICS). researchgate.net, nih.gov, researchgate.net, rsc.org, psu.edu

Computational studies on this compound and other Group 15 heterobenzenes have utilized NICS values to assess their magnetic aromaticity. researchgate.net, nih.gov, researchgate.net NICS values are calculated at specific points, often at the ring center (NICS(0)) or slightly above the ring plane (NICS(1)), to quantify the magnetic shielding or deshielding effect. researchgate.net Negative NICS values are typically indicative of aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). psu.edu

Research on the pyridine to this compound series has included the calculation of NICS values for each ring. researchgate.net, nih.gov, researchgate.net Some studies suggest a nearly constant degree of aromaticity across this series based on NICS values. benthamopen.com However, it is worth noting that correlations between different aromaticity indices, including NICS, can vary, and the interpretation of NICS values should be considered alongside other criteria. psu.edu

Comparative Aromaticity Studies Across Group 15 Heterobenzenes (Pyridine to this compound Series)

Comparative studies across the Group 15 heterobenzenes, from pyridine (C₅H₅N) to this compound (C₅H₅Bi), provide valuable insights into the influence of the heteroatom on aromaticity. This series includes pyridine, phosphorin, arsenin, antimonin, and this compound. researchgate.net, nih.gov Theoretical investigations have examined the aromatic character of these compounds using a combination of geometric, energetic, and magnetic criteria. researchgate.net, nih.gov, researchgate.net

Criteria employed in these comparisons include hydrogenation energies, NICS values, bond alternation, geometric indices (e.g., HOMA), and resonance energies. researchgate.net, nih.gov, researchgate.net, benthamopen.com Some studies, based on hydrogenation energies, NICS values, and lack of bond alternation, suggest that the entire series from pyridine to this compound appears to be aromatic to a roughly equal degree. researchgate.net, nih.gov, researchgate.net

However, other studies using different energetic criteria, such as aromatic stabilization energy derived from energy decomposition analysis, suggest a steady decrease in aromaticity strength as the Group 15 elements become heavier, from nitrogen to bismuth. benthamopen.com

| Compound | Aromatic Stabilization Energy (kcal/mol) (Example Data - varies by method) |

| Pyridine | ~45.7 benthamopen.com |

| Benzene | ~42.5 benthamopen.com |

| Heavier Heterobenzenes | Decreasing trend benthamopen.com |

These comparative studies highlight the complex nature of aromaticity in heavier heterobenzenes and the importance of using multiple criteria for a comprehensive assessment.

Frontier Molecular Orbital (FMO) Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity by examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. libretexts.org, pharmacy180.com, ossila.com, taylorandfrancis.com, youtube.com The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital that is empty of electrons. libretexts.org, ossila.com, wikipedia.org, youtube.com These orbitals are often referred to as the "frontier orbitals" because they are at the boundary between occupied and unoccupied states and are typically the most involved in chemical reactions. libretexts.org, ossila.com, wikipedia.org, youtube.com

Computational studies on this compound can apply FMO theory to gain insights into its potential reaction pathways and sites of reactivity. The characteristics of the HOMO and LUMO, including their energy levels and spatial distribution (the location of their electron density), are crucial for this analysis. irjweb.com, ajchem-a.com, libretexts.org, ossila.com, cureffi.org, youtube.com

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is primarily associated with a molecule's ability to donate electrons; it represents the electron-rich part of the molecule. irjweb.com, libretexts.org, ossila.com, youtube.com The energy of the HOMO is related to the ionization potential and can indicate a molecule's nucleophilicity. ajchem-a.com, ossila.com, taylorandfrancis.com A higher energy HOMO generally suggests a greater propensity to donate electrons and thus higher nucleophilicity.

For this compound, computational studies would determine the energy and spatial distribution of the HOMO. The location of the electron density within the HOMO can reveal the sites within the this compound molecule that are most likely to act as electron donors in reactions. While specific details on this compound's HOMO characteristics were not extensively detailed in the search results, FMO analysis of Group 15 heterocycles would involve examining the contribution of the bismuth atom's orbitals to the HOMO.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is primarily associated with a molecule's ability to accept electrons; it represents the electron-deficient part of the molecule. irjweb.com, libretexts.org, ossila.com, youtube.com The energy of the LUMO is related to the electron affinity and can indicate a molecule's electrophilicity. ajchem-a.com, ossila.com, taylorandfrancis.com A lower energy LUMO generally suggests a greater propensity to accept electrons and thus higher electrophilicity.

Computational studies on this compound would also determine the energy and spatial distribution of the LUMO. The location of the electron density (or rather, the lack thereof, indicating where electrons can be accepted) within the LUMO can reveal the sites within the this compound molecule that are most likely to act as electron acceptors in reactions. The contribution of the bismuth atom's orbitals to the LUMO would be a key aspect of this analysis for this compound.

HOMO-LUMO Energy Gap Analysis for this compound Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com, ajchem-a.com, researchgate.net, stackexchange.com, wikipedia.org A smaller HOMO-LUMO gap generally correlates with lower kinetic stability and higher chemical reactivity, as it requires less energy for electron transitions to occur. irjweb.com, ajchem-a.com, researchgate.net, stackexchange.com, pharmacy180.com, wikipedia.org Conversely, a larger gap is associated with higher stability and lower reactivity. irjweb.com, researchgate.net, pharmacy180.com

The HOMO-LUMO gap can be used to predict the favorability of electron transfer processes and thus the likelihood and speed of chemical reactions. irjweb.com, ajchem-a.com, researchgate.net, stackexchange.com, pharmacy180.com, taylorandfrancis.com While the correlation between the HOMO-LUMO gap and reactivity is not always universal and can be complex, it serves as a useful descriptor within the framework of DFT and FMO theory. stackexchange.com

Computational studies on this compound would calculate its HOMO-LUMO gap to provide theoretical predictions about its relative reactivity compared to other compounds, particularly within the Group 15 heterobenzene series. A smaller gap for this compound compared to its lighter analogues (pyridine, phosphorin, arsenin, antimonin) might suggest higher reactivity.

Quantum Chemical Characterization of this compound Reactivity Descriptors

Quantum chemical calculations provide valuable insights into the reactivity of chemical compounds through the computation of various descriptors. For this compound, as a member of the pnictabenzene series, conceptual DFT methods have been applied to evaluate reactivity-based descriptors. These descriptors help to understand the likely behavior of this compound in chemical reactions, particularly in terms of its interactions with electrophiles and nucleophiles.

Key reactivity descriptors evaluated in computational studies of Group 15 heterobenzenes include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, absolute hardness (η), and the electrophilicity index. These parameters provide a theoretical basis for predicting chemical reactivity.

Absolute Hardness (η) Derivations for this compound

Absolute hardness (η) is a key reactivity descriptor derived from conceptual DFT, related to the resistance of a molecule to deformation or charge transfer. It is formally defined as the second derivative of the electronic energy with respect to the number of electrons, or approximated by half of the HOMO-LUMO energy gap.

Computational studies evaluating the stability and aromaticity of heterobenzenes containing group 15 elements, including this compound, have utilized absolute hardness as a reactivity descriptor. The computed η values for these compounds provide insights into their relative stabilities and reactivities. A larger HOMO-LUMO gap and thus higher absolute hardness generally indicate lower reactivity. While specific numerical values for this compound's absolute hardness are discussed in the context of these computational studies, they are not explicitly provided in the available snippets. The evaluation of η for this compound is part of the theoretical framework used to understand the electronic structure and reactivity trends across the pnictabenzene series.

Electrophilicity Index Computations

The electrophilicity index is another important reactivity descriptor within conceptual DFT, quantifying the propensity of a molecule to accept electrons. It is related to the electronic chemical potential and the chemical hardness. A higher electrophilicity index suggests that the molecule is a stronger electrophile, meaning it is more likely to attract electrons from a nucleophile.

Computational investigations into the reactivity of heterobenzenes containing group 15 elements, including this compound, have involved the computation of the electrophilicity index. This index, along with other descriptors like absolute hardness and the HOMO-LUMO gap, contributes to a comprehensive theoretical understanding of this compound's chemical behavior. Although the studies report computing this index for the series, specific numerical values for this compound are not detailed in the provided information. The computation of the electrophilicity index for this compound allows for a theoretical comparison of its electrophilic character relative to other pnictabenzenes.

Conformational Analysis and Structural Dynamics of this compound and its Derivatives

Computational studies have also shed light on the structural characteristics and dynamics of this compound and its derivatives, particularly concerning their planarity and bond alternation, which are relevant to their aromaticity.

For the parent this compound molecule, theoretical calculations based on criteria such as hydrogenation energies, NICS values, and lack of bond alternation suggest that it is planar and exhibits aromatic character, appearing to be aromatic to a roughly equal degree as pyridine based on these specific criteria. nih.govnih.govnih.gov However, other computational approaches, like Energy Decomposition Analysis, suggest a decrease in aromaticity as the Group 15 element becomes heavier.

In contrast to the parent compound, computational investigations of this compound oxide and this compound sulfide indicate that these derivatives are nonplanar. nih.govwikipedia.orgnih.govnih.gov According to NICS values, this compound oxide and this compound sulfide are considered nonaromatic. nih.govwikipedia.orgnih.govnih.gov This deviation from planarity and loss of aromaticity in the oxidized and sulfurized forms highlights the significant impact of the exocyclic group on the electronic structure and conformation of the this compound ring.

While the planarity and some aspects of bond alternation have been computationally explored, detailed conformational analysis and structural dynamics studies focusing specifically on the flexibility or dynamic behavior of this compound and a wide range of its derivatives are not extensively described in the provided search results. The available information primarily focuses on the equilibrium geometries and their implications for aromaticity.

Reaction Mechanisms and Reactivity Profiles of Bismin Containing Systems

Fundamental Reactivity Patterns of Bismin

The defining characteristic of parent this compound (C5H5Bi) is its high reactivity, particularly its strong tendency to undergo self-condensation via a Diels-Alder reaction. wikipedia.orgdatapdf.com This cycloaddition pathway is so facile that it prevents the isolation of the parent compound. This behavior contrasts with that of lighter pnictabenzenes like pyridine (B92270), which primarily undergo electrophilic substitution. datapdf.com

The inherent instability of the Bi-C bond contributes significantly to the reactivity of organobismuth compounds. nih.govresearchgate.net However, the stability of this compound derivatives can be enhanced through strategic molecular design, such as the introduction of bulky substituents that provide steric protection to the bismuth center. A notable example is the synthesis of a stable this compound derivative bearing two ortho tri(isopropyl)silyl groups. wikipedia.org The use of multidentate ligands can also improve the stability of organobismuth complexes by mitigating the lability of Bi-C bonds. rsc.org

Organobismuth compounds are generally sensitive to external factors like moisture and heat, often undergoing decomposition and scrambling reactions. researchgate.net The relatively poor σ-donor capability of bismuthine (B104622) ligands has historically limited their widespread use in coordination chemistry. nih.gov

Elucidation of this compound-Involving Reaction Mechanisms

Reaction mechanisms involving this compound and related organobismuth species frequently involve transformations at the bismuth center, including changes in its oxidation state. Low-valent organobismuth species, such as bismuthinidenes (R-Bi), which feature bismuth in the +1 oxidation state, are highly reactive intermediates. wikipedia.org These species can participate in oxidative addition reactions with various substrates. For instance, stable N,C,N-coordinated bismuthinidenes have been shown to undergo oxidative addition with alkyl halides (e.g., methyl iodide, methyl triflate) and diphenyldichalcogenides, resulting in the formation of bismuth(III) compounds. wikipedia.org These reactions represent a pathway to access trivalent organobismuth species that might be difficult to synthesize otherwise. wikipedia.org

In cyclic organobismuth compounds, the oxidative addition of Bi-C bonds to transition metal centers has been demonstrated. Studies involving cyclic organobismuth compounds like tetrahydrodibenz[c,f] britannica.comCurrent time information in Bangalore, IN.azabismocines reacting with Pt(0) complexes have shown selective oxidative addition of the exocyclic Bi-C bond. researchgate.net This highlights the potential for utilizing transition metals to activate and cleave Bi-C bonds. The outcome of these reactions can be influenced by kinetic or thermodynamic factors, as well as the nature of the substituents on the bismuth atom. researchgate.net

Hypervalent organobismuth complexes, characterized by a bismuth center with a coordination number greater than three, exhibit distinct reactivity patterns influenced by the nature of the hypervalent bonding. rsc.org This hypervalent character can stabilize certain ligand arrangements and play a role in reaction mechanisms such as halogen-dearylations and transmetalations in cross-coupling reactions. rsc.org The relative stabilities of different hypervalent bonds within a molecule can drive these transformations. rsc.org

Pathways of this compound Transformation and Degradation

The primary transformation pathway for the parent this compound is its rapid self-dimerization through a Diels-Alder reaction. wikipedia.orgdatapdf.com This intrinsic reactivity is a major factor limiting its isolation.

Beyond this dimerization, organobismuth compounds are susceptible to various degradation pathways due to the lability of the Bi-C bond. These can include scrambling reactions, where organic substituents are exchanged, and hydrolysis in the presence of moisture. researchgate.net The stability of these compounds is highly dependent on the nature of the organic substituents and the presence of stabilizing ligands. rsc.org

Interpnictogen compounds containing bonds between bismuth and lighter pnictogens (N, P, As, Sb) can undergo reductive cleavage of the Bi-E bond, leading to the formation of reduced bismuth species and E-E bond formation. nih.gov This represents a potential degradation route for such compounds.

While detailed studies on the degradation of this compound itself are limited, the general reactivity of organobismuth compounds suggests that oxidation of the bismuth center and cleavage of Bi-C bonds are likely involved in their decomposition pathways. The reported non-aromaticity and non-planar nature of this compound oxide and sulfide (B99878), in contrast to their lighter analogs, might also influence their stability and degradation routes. datapdf.comresearchgate.net

Investigation of Ligand-Directed Reactivity in this compound-Metal Systems

The interaction of bismuth species with transition metals is an active area of research, exploring the synthesis, bonding, and reactivity of metal complexes containing bismuth. rsc.orgresearchgate.net Bismuth can function as a ligand, engaging in dative (Bi→M, Bi←M) or covalent (Bi-M) interactions with metal centers. rsc.org

Ligand design plays a critical role in controlling the reactivity of bismuth in metal complexes. The use of polydentate chelating ligands and coordination to transition metals can stabilize low-valent bismuth centers, such as in bismuthinidenes, through steric effects and electronic contributions like π donation. wikipedia.org

In metal-bismin systems, the coordination environment could potentially influence the inherent reactivity of the this compound ligand, such as its tendency for dimerization. While specific examples of ligand-directed reactivity involving coordinated this compound are not extensively documented in the provided literature, studies on other metal complexes with reactive ligands demonstrate how the metal center and coligands can steer reaction pathways, including C-C and C-N bond formations and cleavages. acs.orgrsc.org The potential for bismuth-metal complexes to act as catalysts in various organic transformations, including C-C, C-N, and C-O bond formation, highlights the importance of understanding ligand effects on reactivity. rsc.orgresearchgate.net

Comparative Reactivity Studies of this compound Versus Lighter Pnictogen Analogs

Comparing the reactivity of this compound with its lighter counterparts in the pnictabenzene series (pyridine, phosphorin (B1216959), arsenin, stibinin) reveals clear trends down Group 15. libretexts.orgwikipedia.org As the atomic number increases, the elements become more metallic, bond strengths decrease, and the inert-pair effect becomes more significant, influencing the stability of higher oxidation states. libretexts.orgwikipedia.orgbyjus.com

A key difference is the favored reaction pathway: while pyridine primarily undergoes electrophilic aromatic substitution, the heavier pnictabenzenes, including this compound, show an increased propensity for cycloaddition reactions like the Diels-Alder reaction. datapdf.com The rate of self-dimerization increases significantly down the series, with this compound being the most reactive in this regard. datapdf.com

The stability of the +5 oxidation state decreases markedly from phosphorus to bismuth due to the relativistic stabilization of the 6s electrons. libretexts.orgwikipedia.org This makes Bi(V) compounds less stable and stronger oxidizing agents compared to their lighter analogs. wikipedia.org

The Bi-C bond is generally weaker and more labile than the corresponding P-C, As-C, and Sb-C bonds, contributing to the higher reactivity and lower stability of many organobismuth compounds. nih.govresearchgate.net This trend is also observed in the pnictogen hydrides, where bismuthane (BiH3) is the least stable. wikipedia.org

In terms of catalytic applications, organobismuth compounds have been less explored than organophosphorus compounds, although their potential in various catalytic transformations is gaining recognition. nih.govrsc.orgresearchgate.net

Furthermore, the structural and electronic properties of the oxides and sulfides of pnictabenzenes differ down the group. This compound oxide and sulfide are reported to be nonplanar and nonaromatic, unlike the aromatic species formed by lighter pnictogens. datapdf.comresearchgate.net These differences are expected to lead to distinct reactivity profiles for the oxidized forms of this compound compared to its lighter analogs.

Data Tables

| Compound | Calculated Heat of Formation (kJ/mol) acs.org |

| Pyridine | +133 |

| Phosphorin | +181 |

| Arsenin | +231 |

| Antimonin | +329 |

| This compound | +468 |

Coordination Chemistry and Ligand Design Incorporating Bismin Moieties

Bismin as a Pnictogen-Based Ligand Framework

This compound serves as a pnictogen-based ligand framework, utilizing the bismuth atom as a potential donor site for coordination with metal centers. The coordination chemistry of heavy pnictogens, including bismuth, is considerably less developed compared to their lighter counterparts like nitrogen and phosphorus, which are ubiquitous in modern inorganic chemistry. utexas.edu This is partly attributed to bismuth being a relatively poor σ-donor, and the design and synthesis of stable bismuth-based ligands are complicated by the weak bonds bismuth forms with carbon. utexas.edu

Despite these challenges, the incorporation of heavy pnictogens like bismuth into ligand frameworks offers unique opportunities. The relatively large and diffuse valence orbitals of heavier pnictogens can potentially enhance the overlap between metal and ligand orbitals. uni-regensburg.de Furthermore, the heavy nature of bismuth can impart significant spin-orbit coupling character to coordinated paramagnetic metal centers through the heavy atom effect, which can be beneficial for certain applications. utexas.edu

Synthesis and Characterization of this compound-Containing Coordination Complexes

The synthesis of this compound-containing coordination complexes often involves the reaction of this compound derivatives or suitable bismuth precursors with metal salts or complexes. Given the reactivity of the parent this compound, stable substituted this compound ligands are typically employed. wikipedia.org The synthesis of coordination compounds generally involves reacting ligands, which are Lewis bases with electron pairs to donate, with metal ions, which act as Lewis acids by accepting electron pairs into their empty valence orbitals. purdue.edu The resulting complexes can be cationic, anionic, or neutral. purdue.edulibretexts.org

Characterization of this compound-containing coordination complexes employs a variety of spectroscopic and analytical techniques. These can include single-crystal X-ray diffraction to determine the precise coordination geometry and molecular structure, powder X-ray diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized complexes. nih.govucl.ac.uknih.gov Elemental analysis is also commonly used to verify the composition of the synthesized compounds. nih.govscirp.org Spectroscopic analyses in solutions of varying polarities can provide insights into the ground and excited-state properties of the complexes. nih.govucl.ac.uk

For example, studies on bismuth halide-based coordination complexes have utilized single-crystal X-ray diffraction, powder X-ray diffraction, and NMR studies for characterization. nih.govucl.ac.uk Spectroscopic analyses, including ground-state absorption, steady-state photoluminescence, and time-resolved photoluminescence, were performed to understand their photophysical properties. nih.govucl.ac.uk

Electronic Influence of this compound Ligation on Transition Metal Centers

The ligation of this compound to transition metal centers can exert a notable electronic influence, primarily through the donation of electron density from the this compound ligand to the metal. While bismuth is considered a poor σ-donor compared to lighter pnictogens, the nature of the Bi-metal bond in this compound complexes can still impact the electronic configuration and properties of the metal center. utexas.edu

Ligand effects in transition metal chemistry are crucial as they modulate the metal's electronic configuration, coordination geometry, and steric environment through interactions between the ligand and the metal center. numberanalytics.comnumberanalytics.com These effects can tune the reactivity and properties of the resulting complexes. numberanalytics.com The balance between σ-donation and π-backbonding significantly influences the reactivity and properties of transition metal complexes, affecting aspects like redox potentials, spectroscopic properties, and magnetic behavior. numberanalytics.com

In the case of heavy pnictogen ligands, including those based on bismuth, the electronic structure of the organopnictogen compound plays a significant role in its redox reactivity and coordination behavior. nih.gov Studies on pnictogen(III) dications, including those of bismuth stabilized by ligands, have computationally probed their Lewis acidity, suggesting that bismuth compounds can exhibit strong Lewis acidity. researchgate.net This Lewis acidity is influenced by the ligand framework. researchgate.net

Design Principles for Heavy Pnictogen Ligands in Coordination Chemistry

The design of effective heavy pnictogen ligands for coordination chemistry, particularly those incorporating bismuth, requires careful consideration of several factors to overcome the inherent challenges associated with these elements. Unlike nitrogen and phosphorus, bismuth's poor σ-donor capability and weak carbon-bismuth bonds necessitate specific design strategies. utexas.edu

Key design principles include:

Ligand Framework Rigidity and Sterics: Utilizing rigid ligand frameworks can help pre-organize the donor atom for coordination and provide steric protection to the metal center and the labile Bi-C bonds. Bispidine ligands, for instance, are known for their rigidity and ability to coordinate to transition metal centers. rsc.org Structurally rigid ligand frameworks can also support metal centers in various oxidation states. nih.gov

Anionic Ligands: Designing anionic pnictogen-based ligands can facilitate metal coordination. utexas.edu

Stabilization of Low-Coordinate and Lewis Acidic Species: Strategies to stabilize low-coordinate, subvalent, or Lewis acidic heavy pnictogen compounds are important, as these can mediate reactivity. mit.edu Cationization is one method to enhance the Lewis acidity by creating a vacant p orbital on the pnictogen. mit.edu The use of specific neutral donor ligands, such as carbodicarbenes and capping arenes, has been explored to stabilize heavy pnictenium ions. mit.edu

Tailoring Electronic Structure: Rational ligand design can be used to optimize the geometric and electronic properties at the central pnictogen atom, influencing its reactivity and coordination behavior. nih.gov The ability to construct pnictogen compounds with diverse molecular shapes allows for tailoring the electronic structure, which has implications for catalysis. nih.gov

Considering Noncovalent Interactions: Intramolecular noncovalent interactions, such as pnictogen bonding, can influence the molecular geometry and potentially the catalytic properties of complexes containing heavy pnictogens. acs.org

Despite the challenges, the potential benefits of incorporating heavy pnictogens, such as enhancing spin-orbit coupling, drive the exploration of novel ligand designs. utexas.edu

Spectroscopic and Computational Analysis of Metal-Bismin Bonding

Spectroscopic and computational methods are indispensable tools for understanding the nature of the metal-bismin bond and the electronic structure of these coordination complexes.

Spectroscopic Techniques:

X-ray Diffraction: Single-crystal X-ray diffraction provides detailed structural information, including bond lengths and angles, which are crucial for understanding the coordination environment around the metal center and the geometry of the this compound ligand. nih.govucl.ac.uk

NMR Spectroscopy: NMR spectroscopy can confirm the formation of the complex and provide information about the symmetry and electronic environment of the ligand and the metal center in solution. nih.govucl.ac.ukscirp.org

Vibrational Spectroscopy (IR, Raman): Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the complex, providing insights into the strength and nature of the metal-ligand bond and other bonds within the ligand. Changes in vibrational frequencies upon coordination can indicate the degree of electron donation or back-donation. mdpi.comkpi.uafrontiersin.org

Electronic Absorption and Luminescence Spectroscopy: UV-Vis absorption and photoluminescence spectroscopy can reveal the electronic transitions within the complex, providing information about the energy levels of the metal and ligand orbitals and the nature of the electronic interactions. nih.govucl.ac.ukfiveable.me These techniques can be used to study the influence of ligands on the optical properties of transition metal complexes. numberanalytics.comfiveable.me

Computational Analysis:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, bonding, and properties of coordination complexes. nih.govucl.ac.uknih.govnih.gov DFT can provide insights into the nature of the metal-ligand bond (e.g., σ-donation, π-backbonding), charge distribution, and relative energies of different electronic states. mdpi.comnih.gov Periodic DFT calculations can be applied to solid-state structures. nih.govucl.ac.uk

Natural Bond Orbital (NBO) Analysis: NBO analysis can help quantify the donor-acceptor interactions, such as the donation of electron density from the ligand to the metal and potential back-donation from the metal to the ligand. frontiersin.orgnih.gov

Time-Dependent Density Functional Theory (TDDFT): TDDFT is used to calculate electronic excitation energies and simulate electronic absorption and emission spectra, aiding in the interpretation of experimental spectroscopic data. nih.gov

Quantum Chemical Calculations: More advanced multi-reference quantum chemical calculations can be employed to study the electronic structure and magnetic properties of complexes, particularly those with paramagnetic metal centers. utexas.edu

Computational studies, such as those using DFT, have been used to assess the Lewis acidity of pnictogen-containing species, including bismuth dications, by calculating properties like fluoride (B91410) ion affinities. researchgate.netmit.edu These calculations complement experimental methods like the Gutmann-Beckett method for assessing Lewis acidity. mit.edu

Exploration of Relativistic Effects in this compound-Metal Interactions

Relativistic effects, which become increasingly significant for heavier elements like bismuth, play a crucial role in the electronic structure and chemical properties of this compound and its interactions with metal centers. researchgate.netwikipedia.orguba.ar These effects arise from the high speeds of electrons in the vicinity of heavy nuclei, leading to discrepancies between properties calculated by relativistic and non-relativistic models. wikipedia.org

Key relativistic effects relevant to bismuth chemistry include:

Relativistic Contraction of s and p Orbitals: The increased mass of electrons due to relativistic effects causes the s and p orbitals, particularly the inner ones, to contract closer to the nucleus. wikipedia.orghelsinki.fi This stabilization of the s orbitals contributes to the inert pair effect observed in heavy pnictogens, where the outermost s² electron pair is less available for bonding. researchgate.netwikipedia.org

Relativistic Expansion of d and f Orbitals: Conversely, d and f orbitals tend to expand due to relativistic effects. helsinki.fi

Spin-Orbit Coupling (SOC): Relativistic effects lead to the splitting of energy levels based on the interaction between an electron's spin and its orbital angular momentum. researchgate.netwikipedia.orguba.arhelsinki.fi SOC can significantly influence the electronic structure, spectroscopic properties, and magnetic behavior of complexes containing heavy elements. uba.ar

In the context of this compound-metal interactions, relativistic effects on the bismuth atom can influence the energy and spatial distribution of its valence orbitals, thereby affecting its ability to donate electron density and form bonds with metal centers. The relativistically contracted 6s orbital on bismuth is particularly relevant and can be involved in ligand-to-metal charge transfer excitations, as observed in the violet color of Ph₅Bi. nih.gov

Advanced Characterization Methodologies for Bismin Compounds

Spectroscopic Techniques for Structural and Electronic Characterization

Advanced spectroscopic methods are crucial for probing the intricate details of bismin's molecular structure and the electronic environment around the bismuth atom and the organic ligand.

Advanced NMR Spectroscopy Applications

While specific applications of advanced Nuclear Magnetic Resonance (NMR) spectroscopy directly to this compound (C₅H₅Bi) were not found in the search results, advanced NMR techniques are generally powerful tools for the structural elucidation of organic and organometallic compounds. Techniques such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms and the spatial arrangement of protons and carbons within a this compound derivative molecule. ipb.pt For compounds containing bismuth, multinuclear NMR, potentially including bismuth isotopes if applicable and NMR-active, could offer insights into the local electronic environment of the bismuth center and its interactions with the surrounding atoms. Studies on other complex materials demonstrate the power of advanced solid-state NMR, including multidimensional ¹H, ¹³C, and ²⁹Si NMR, to unravel molecular order and interconnections in reticular materials mdpi.comresearchgate.netrsc.org. These techniques, when applied to crystalline or solid this compound derivatives, could provide valuable information about their structure in the solid state.

High-Resolution Mass Spectrometry for this compound Derivatives

High-Resolution Mass Spectrometry (HRMS) is a valuable technique for determining the exact mass of a molecule and its fragments, allowing for precise determination of elemental composition. nih.gov This is particularly useful for confirming the identity and purity of synthesized this compound derivatives and characterizing reaction products or impurities. HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, providing a higher level of certainty in identification compared to low-resolution mass spectrometry. While no specific studies on this compound derivatives using HRMS were found in the provided search results, HRMS is a standard technique in organometallic chemistry for the characterization of new compounds and would be applicable to this compound derivatives to confirm their molecular formula and study their fragmentation patterns.

X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the electronic states of the elements within a material. By measuring the binding energies of core electrons, XPS can differentiate between different oxidation states and chemical environments of an element. xpsfitting.comthermofisher.com For this compound compounds, XPS could be used to investigate the electronic state of the bismuth atom and the carbon atoms in the ring structure. Studies on other bismuth-containing materials, such as Bi₂O₂Se nanosheets and various bismuth oxides and sulfides, have utilized XPS to analyze the binding energies of Bi 4f and other core levels, providing insights into the chemical state of bismuth in these compounds. researchgate.netxpsdatabase.netxpsdatabase.net For instance, shifts in the Bi 4f binding energies can indicate differences in the oxidation state or the nature of the chemical bonds involving bismuth. thermofisher.comxpsdatabase.net The shape of the Bi 4f peaks can also provide information about the chemical environment, with asymmetric peaks often observed for metallic bismuth and more symmetric peaks for bismuth in compounds. thermofisher.com Applying XPS to this compound derivatives could help understand the nature of the bismuth-carbon bond and the charge distribution within the molecule.

Diffraction Techniques for Solid-State Structure Determination

Diffraction techniques are essential for determining the arrangement of atoms in the solid state, providing crucial information about crystal structure, unit cell dimensions, and molecular packing.

Single-Crystal X-ray Diffraction for this compound Complexes

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive technique for determining the three-dimensional structure of crystalline molecules. aps.orgcarleton.eduyoutube.comuhu-ciqso.es By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the precise positions of atoms, bond lengths, and bond angles can be determined. carleton.eduuhu-ciqso.es This technique is invaluable for confirming the molecular structure of stable this compound derivatives and understanding how they pack in the crystal lattice. SC-XRD can reveal details such as the planarity of the bismabenzene ring, the geometry around the bismuth atom, and the conformation of any substituents. It is widely used for the structural determination of small and medium-sized organic and organometallic compounds. uhu-ciqso.es While specific examples of SC-XRD on this compound itself were not found due to its instability, this technique would be the method of choice for obtaining detailed structural information on any crystalline this compound derivative.

Powder X-ray Diffraction for Crystalline this compound Materials

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline phases present in a powdered or microcrystalline sample. americanpharmaceuticalreview.comwikipedia.org Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on polycrystalline materials. wikipedia.org It provides a unique diffraction pattern or "fingerprint" for a specific crystalline phase, which can be used for phase identification and to assess the crystallinity of a sample. americanpharmaceuticalreview.comwikipedia.org PXRD can also be used to determine lattice parameters and can be applied for Rietveld refinement to obtain structural information, although it is generally less powerful for de novo structure determination compared to SC-XRD. wikipedia.org For crystalline this compound derivatives that cannot be obtained as suitable single crystals, PXRD would be a valuable technique for confirming the presence of a crystalline product, identifying the crystalline phase, and potentially studying changes in the solid form under different conditions. PXRD has been applied to characterize other crystalline bismuth-containing materials, such as BiI₃ and Bi₂O₂Se nanosheets. researchgate.netresearchgate.net

Advanced Microscopy for Morphological and Local Electronic Features

Advanced microscopy techniques provide invaluable insights into the surface morphology, microstructure, and local electronic features of this compound derivatives and related bismuth-containing materials at various scales, from micrometers down to the atomic level.

Transmission Electron Microscopy (TEM) and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the investigation of internal microstructure, crystal structure, and defects. TEM is essential for characterizing nanoparticles and thin films, providing detailed images of their size, shape, and arrangement. researchgate.netpsu.educambridge.org

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), often referred to as Z-contrast imaging, is a mode of STEM particularly sensitive to atomic number (Z). Heavier atoms, like bismuth (Z=83), appear brighter in HAADF-STEM images, making this technique exceptionally useful for visualizing bismuth atoms within a material structure, identifying different phases, and studying interfaces. researchgate.netpsu.educambridge.orgmdpi.comchemrxiv.orgresearchgate.netumich.eduresearchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), HAADF-STEM allows for nanoscale elemental mapping, revealing the spatial distribution of bismuth and other elements. researchgate.netpsu.edumdpi.comchemrxiv.orgresearchgate.net

These techniques have been applied to various bismuth-containing materials:

Characterization of Bi/C nanoparticles using TEM and HAADF-STEM, including elemental mapping of Bi, O, N, Cl, and C. researchgate.net

Study of bismuth oxychloride (BiOCl) spiral nanosheets, where TEM and HAADF-STEM were used to characterize their microstructure and morphology. researchgate.netnih.gov HAADF-STEM images showed screw-related fringes, indicating the growth mechanism. nih.gov

Investigation of bismuth telluride (Bi2Te3) nanosheets, where high-resolution STEM and HAADF-STEM with EDS were used to characterize lattice structure and elemental distribution. mdpi.com HAADF-STEM images revealed hierarchical heterostructures. mdpi.com

Analysis of bismuthene (2D bismuth), where TEM confirmed monolayer features and HAADF-STEM profiled the single-atom layer thickness and zig-zag structure. researchgate.net

Studies on bismuth nanocrystals in GaAsBi/AlAs multiple quantum wells (MQWs) utilized HAADF-STEM for Z-contrast imaging and EDS for elemental mapping of Ga, Al, Bi, and As. researchgate.net

TEM and HAADF-STEM provide critical information about the atomic arrangement, defects, and elemental distribution, which are vital for understanding the properties of this compound derivatives and other complex bismuth-containing structures.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a surface characterization technique that provides high-resolution topographic images and can measure surface roughness, step heights, and film thickness. AFM operates by scanning a sharp tip across the sample surface, and the deflection of the cantilever holding the tip is used to construct a topographic map.

AFM has been effectively used to study the surface characteristics of bismuth-containing thin films and nanosheets. aip.orgaip.orgresearchgate.net For instance, AFM images of electrodeposited bismuth films showed the evolution from isolated islands to a relatively smooth, thick film as deposition charge increased. aip.org AFM measurements have also been used to determine the thickness and surface roughness of bismuth thin films grown by different methods. aip.orgresearchgate.net In the context of bismuth oxychloride spiral nanosheets, AFM measurements on individual nanosheets helped determine their thickness and supported the understanding of their screw-dislocation-driven growth. nih.gov AFM has also been applied to characterize the size and thickness of bismuth telluride nanosheets. mdpi.com Furthermore, in situ AFM studies have provided real-time observation of the electrochemical deposition process and the formation of bismuth films on substrates. africaresearchconnects.comsciforum.net

AFM provides complementary information to electron microscopy by offering detailed surface topography and allowing measurements in different environments, including liquids, which is useful for studying dynamic processes like film growth.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. TGA is a crucial tool for evaluating the thermal stability of materials and studying their decomposition pathways, identifying the temperatures at which mass loss occurs due to evaporation, decomposition, or reaction.

TGA has been extensively used to investigate the thermal behavior of a wide range of bismuth compounds. Studies have focused on the thermal decomposition of bismuth carbonates, bismuth oxides, bismuth oxalates, bismuth sulfides, and bismuth iodides. cdnsciencepub.comnih.govresearchgate.netinoe.roresearchgate.netprimescholars.com

Key findings from TGA studies on bismuth compounds include:

Bismuth subcarbonate ((BiO)2CO3) nanoplates decompose between 300–500 °C. nih.gov The thermal decomposition of bismuth carbonates can occur in multiple stages, with weight loss corresponding to the evolution of water and carbon dioxide. cdnsciencepub.comnih.gov

Bismuth(III) complexes based on 5-chloro-2-mercaptobenzothiazole (B1225071) have been characterized by TG-DTA to analyze their thermal stability and degradation steps. dergipark.org.tr

TGA of bismuth oxalate (B1200264) heptahydrate (Bi2(C2O4)3·7H2O) shows decomposition in two steps under vacuum, first losing water and then transforming to bismuth metal with the loss of carbon dioxide. inoe.ro

Studies on bismuth tri-sulphide (Bi2S3) and bismuth iodide (BiI3) crystals grown by the silica (B1680970) gel method utilized TGA to analyze their thermal decomposition behavior, revealing multi-stage decomposition processes and identifying decomposition products. researchgate.netprimescholars.com

TGA data provides quantitative information about the mass loss at specific temperatures, allowing for the determination of decomposition temperatures, the identification of intermediate compounds, and the assessment of a material's stability under different thermal conditions. This is particularly important for understanding the processing and potential applications of this compound derivatives, especially those intended for use at elevated temperatures or in processes involving thermal treatments.

An example of TGA data showing mass loss stages for a bismuth compound could be represented as follows (illustrative data based on search findings):

| Temperature Range (°C) | Mass Loss (%) | Attributed Process |

| Below 200 | 0.1 - 0.4 | Loss of sorbed water |

| 230 - 325 | 1.6 - 2.3 | Decomposition (e.g., loss of H2O) cdnsciencepub.com |

| 330 - 670 | 4.6 - 5.9 | Decomposition (e.g., evolution of CO2) cdnsciencepub.com |

Note: This table presents illustrative data ranges based on TGA studies of bismuth carbonates cdnsciencepub.com. Specific values will vary depending on the exact composition and form of the bismuth compound.

Application of Orthogonal and Fingerprint-Like Analytical Methods

Orthogonal and fingerprint-like analytical methods are employed for the comprehensive analysis, quality control, and process optimization related to bismuth compounds, particularly in complex systems or when subtle variations need to be detected.

Orthogonal methods involve using multiple analytical techniques or experimental design strategies that provide independent or complementary information. In the context of bismuth-containing materials, orthogonal experimental design, such as the Taguchi method, has been used to optimize synthesis or processing parameters for bismuth recovery or the preparation of bismuth-containing powders. iau.irgncl.cn This approach helps in systematically evaluating the influence of multiple factors on material properties or process efficiency. Orthogonal methods are also applied in advanced analytical techniques like orthogonal double-pulse laser-induced breakdown spectroscopy (ODP-LIBS) for sensitive elemental analysis of materials like bismuth brass, enhancing signal detection and reducing matrix effects. spiedigitallibrary.orgresearchgate.net Furthermore, in the analysis of complex mixtures, chemometric methods like orthogonal projection to latent structures (OPLS) can be used in conjunction with chromatographic or spectroscopic data to analyze variations and identify key components, which is relevant for quality control of preparations containing bismuth compounds. rsc.orgrsc.org

Fingerprint-like analytical methods aim to generate a characteristic profile of a sample that serves as a unique "fingerprint" for identification, authentication, and assessment of consistency between different batches. This is particularly valuable for complex natural products or formulations containing bismuth compounds, where a single component analysis may not be sufficient. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) fingerprinting is a common technique used for quality control of traditional Chinese medicine preparations containing bismuth aluminate. rsc.orgrsc.orgplos.org These methods generate chromatographic profiles at specific wavelengths, and the pattern of peaks serves as a fingerprint. Comparing fingerprints from different batches allows for the evaluation of quality consistency. rsc.orgplos.org Advanced approaches combine multi-wavelength fingerprinting and chemometrics for a more comprehensive assessment. rsc.orgplos.org Mass spectrometry-based techniques can also be adapted to provide fingerprint-like chemical imaging, for example, in the analysis of latent fingerprints using bismuth-containing nanoparticles as a detection medium. acs.orgpulsus.com

These orthogonal and fingerprint-like methods provide powerful strategies for the comprehensive characterization, quality assurance, and process understanding of this compound derivatives and related bismuth compounds, especially in applications where consistency and detailed compositional analysis are critical.

Q & A

Basic: How can researchers efficiently conduct a literature review on Bismin’s synthesis and properties?

Methodological Answer:

Begin by identifying keywords such as "this compound synthesis," "this compound crystallography," and "this compound spectroscopic characterization." Use academic databases (e.g., Google Scholar, PubMed) with advanced search filters to prioritize peer-reviewed articles published in Q1/Q2 journals. Employ Boolean operators (e.g., "this compound AND catalytic activity") to refine results. Critically evaluate sources by assessing experimental reproducibility, sample sizes, and statistical methods. For instance, cross-reference synthesis protocols across studies to identify consensus or variability in reaction conditions (e.g., temperature, catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.